Orotic acid monohydrate

Descripción general

Descripción

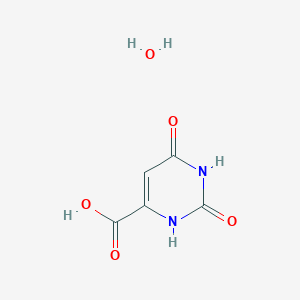

Orotic acid monohydrate (C₅H₄N₂O₄·H₂O) is a crystalline hydrate of orotic acid, a pyrimidinecarboxylic acid integral to pyrimidine biosynthesis in humans . It is naturally produced via mitochondrial dihydroorotate dehydrogenase and cytoplasmic enzymes, serving as a precursor for nucleotides like uridine monophosphate (UMP) . Structurally, it belongs to class 1 hydrates, where water molecules occupy isolated sites, forming hydrogen bonds exclusively with the host molecule .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Orotic acid can be synthesized from asparaginic acid through a series of chemical reactions. The compound crystallizes from water as rhombic plates with one molecule of water of crystallization. It loses water upon heating at 130°C and decomposes at temperatures between 323-345°C .

Industrial Production Methods: In industrial settings, orotic acid is often produced through fermentation processes involving specific strains of bacteria. The compound is then purified through crystallization and other separation techniques to obtain the monohydrate form .

Análisis De Reacciones Químicas

Types of Reactions: Orotic acid monohydrate undergoes various chemical reactions, including:

Oxidation: Orotic acid can be oxidized to form uracil-6-carboxylic acid.

Reduction: Reduction reactions can convert orotic acid into dihydroorotic acid.

Substitution: The compound can undergo substitution reactions to form various derivatives, such as esters and hydrazones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as hydrazine and alcohols are employed in substitution reactions.

Major Products:

Oxidation: Uracil-6-carboxylic acid.

Reduction: Dihydroorotic acid.

Substitution: Various esters and hydrazone derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Orotic acid monohydrate (CHNO·HO) is known for its role as a precursor in the biosynthesis of pyrimidines, essential components of nucleic acids. Its structural properties allow it to participate in various biochemical pathways, making it a subject of interest in multiple research areas .

Pharmaceutical Applications

- Antimalarial Activity : Orotic acid has demonstrated selective toxicity against Plasmodium species, the causative agents of malaria. Research indicates that orotic acid derivatives inhibit key enzymes involved in the parasite's replication, potentially offering a therapeutic pathway with reduced toxicity to human cells .

- Cardiac Health : Studies have shown that orotic acid can enhance cardiac output and aid recovery from heart failure. It acts as a growth stimulant and may assist in nutrient absorption, which is crucial for cardiac function .

- Cancer Treatment : Certain orotic acid derivatives exhibit antitumor properties and antimicrobial activities. Their ability to act as enzyme inhibitors has attracted attention for potential cancer therapeutics .

- Nanotechnology Applications : Recent advancements have led to the development of orotic acid nanocrystals to improve solubility and bioavailability. These nanocrystals have shown promise in enhancing the pharmacokinetic profiles of orotic acid, allowing for more effective drug formulations .

Nutritional Applications

- Athletic Performance : Orotic acid is utilized as a dietary supplement among athletes to enhance ATP levels during physical activities. This supplementation supports muscle hypertrophy and improves overall performance by increasing glucose uptake and ribose formation .

- Infant Health : It has been reported that orotic acid can reduce bilirubin levels in infants, suggesting its potential use in treating neonatal jaundice .

Biotechnological Applications

- Bioproduction of UMP : Orotic acid serves as a starting material for the microbial production of uridine 5′-monophosphate (UMP), which is vital for various biochemical processes. Microorganisms such as Corynebacterium have been investigated for their ability to convert orotic acid into UMP, providing insights into sustainable bioproduction methods .

- Stem Cell Research : Recent studies have explored the effects of orotic acid on human mesenchymal stem cells (hMSCs). Certain derivatives have been shown to stimulate the proliferation of these cells, which are critical for tissue engineering applications .

Cosmetic Applications

Orotic acid has been noted for its moisturizing properties comparable to traditional humectants used in cosmetic formulations. Its ability to enhance skin hydration makes it an attractive ingredient in skincare products .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Antimalarial, Cardiac health | Inhibits Plasmodium enzymes; enhances cardiac output |

| Nutritional | Athletic performance, Infant health | Improves ATP levels; reduces bilirubin |

| Biotechnological | UMP production | Microbial conversion using Corynebacterium |

| Cosmetic | Skin moisturization | Comparable efficacy to high-end moisturizers |

Mecanismo De Acción

Orotic acid exerts its effects through various molecular targets and pathways:

Dihydroorotate Dehydrogenase Inhibition: Orotic acid inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.

Orotate Phosphoribosyltransferase Activation: The compound activates orotate phosphoribosyltransferase, facilitating the conversion of orotic acid to uridine monophosphate.

Calcium and Magnesium Absorption: Orotic acid enhances the absorption of calcium and magnesium, contributing to its growth-stimulant properties.

Comparación Con Compuestos Similares

Key Properties :

- Crystallography : Crystallizes in space group P1 with planar layers stabilized by N–H⋯O and O–H⋯O hydrogen bonds (interlayer distance: 3.04 Å) .

- Dynamic Behavior : Solid-state NMR reveals water mobility and proton transfer, suggesting structural dynamics beyond static crystallographic models .

- Applications: Pharmaceuticals: Used in cardiovascular therapies and metabolic disorder diagnostics . Dietary Supplements: Enhances mineral bioavailability (e.g., lithium orotate) . Material Science: Acts as a nucleating agent for biodegradable polymers like poly-lactic acid .

Lithium Orotate Monohydrate (LiC₅H₃N₂O₄·H₂O)

Structural and Functional Contrasts :

Research Findings :

- Unlike this compound, lithium orotate is marketed as a non-prescription supplement with minimal regulatory oversight .

Magnesium Orotate Octahydrate (Mg(C₅H₃N₂O₄)₂·8H₂O)

Key Differences :

NMR Insights :

- Magnesium orotate’s complex hydration structure complicates NMR analysis, requiring advanced techniques like ¹⁴N-¹H HMQC for resolution .

Anhydrous Orotic Acid

Comparison with Hydrated Form :

Computational Studies :

- Crystal energy landscapes predict anhydrous forms exhibit varied molecular orientations, reducing stability compared to the monohydrate .

Actividad Biológica

Orotic acid monohydrate, also known as vitamin B13, is a pyrimidine derivative that plays a significant role in various biological processes. This compound has garnered attention due to its potential therapeutic applications, including its effects on cell proliferation, nutrient absorption, and its antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Orotic acid (2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidine carboxylic acid) is a naturally occurring compound found in milk and certain vegetables. It is synthesized from aspartic acid and is crucial for the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The monohydrate form of orotic acid is characterized by its stability and ability to form hydrogen bonds with water molecules, enhancing its solubility and biological availability.

1. Role in Cell Proliferation

Research indicates that orotic acid can stimulate the proliferation of human mesenchymal stem cells (hMSCs). A study demonstrated that certain derivatives of orotic acid exhibited significant effects on hMSC proliferation at lower concentrations while showing diminished effects at higher concentrations. This suggests a potential role for orotic acid in regenerative medicine and tissue engineering .

2. Nutrient Absorption

Orotic acid is believed to enhance the absorption of essential nutrients such as calcium and magnesium. This property is particularly beneficial in promoting bone health and metabolic functions. Additionally, it has been reported to aid in the recovery from heart failure by improving cardiac output .

3. Antimicrobial Activity

The antimicrobial properties of orotic acid and its derivatives have been explored extensively. Studies have shown that various orotic acid complexes exhibit significant antibacterial and antifungal activities against a range of pathogens. These findings position orotic acid as a potential candidate for developing new antimicrobial agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of orotic acid against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that orotic acid exhibited dose-dependent inhibition of bacterial growth, highlighting its potential as an alternative treatment for bacterial infections .

Case Study 2: Effects on Metabolic Disorders

Another investigation focused on the urinary concentration of orotic acid in healthy individuals to assess its role in diagnosing metabolic disorders. The study found variations in urinary orotic acid levels between genders and age groups, suggesting its utility as a biomarker for certain hereditary metabolic diseases .

Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Q & A

Q. Basic: What experimental methods are recommended to confirm the crystal structure and hydrate classification of orotic acid monohydrate?

To confirm the crystal structure and hydrate classification, use a combination of solid-state NMR (with GIPAW calculations), powder X-ray diffraction (PXRD) , and thermogravimetric analysis (TGA) .

- Solid-state NMR identifies hydrogen bonding patterns and dynamics, resolving discrepancies between static X-ray structures and dynamic behavior .

- PXRD verifies phase purity and lattice parameters by comparing experimental patterns with simulated data from single-crystal structures .

- TGA quantifies water content to classify hydrates (e.g., isolated vs. channel-bound water) .

Methodological Tip: Optimize NMR parameters (e.g., magic-angle spinning frequency) to reduce thermal broadening caused by water mobility .

Q. Advanced: How can researchers resolve contradictions between experimental NMR chemical shifts and DFT-calculated values for this compound?

Discrepancies arise from dynamic hydrogen bonding and thermal motion. Use NMR crystallography to bridge experimental and computational

Perform geometry optimization (e.g., CASTEP) starting from X-ray diffraction data to refine atomic positions .

Compare GIPAW-calculated shifts for full crystal structures vs. isolated molecules. Significant deviations (>5 ppm for protons) indicate intermolecular interactions (e.g., NH⋯O bonds) .

Validate with variable-temperature NMR to probe dynamic effects (e.g., water mobility broadening resonances) .

Example: In this compound, Δδ of 9.1 ppm for COOH protons highlights strong O–H⋯O hydrogen bonds not captured in static models .

Q. Basic: What synthesis protocols ensure high-purity this compound for reproducible studies?

Follow modified protocols from Schmidbaur et al.:

Neutralization : React orotic acid with stoichiometric LiOH or Mg(OH)₂ in aqueous solution .

Crystallization : Slow evaporation at controlled humidity to favor monohydrate formation over anhydrous forms .

Validation : Confirm purity via PXRD, IR spectroscopy, and elemental analysis. For hydrates, TGA should show ~5% mass loss (H₂O) below 150°C .

Note: Avoid excess alkali to prevent salt impurities (e.g., lithium carbonate) .

Q. Advanced: How do hydrogen bonding networks in this compound influence its stability and reactivity?

The planar hydrogen-bonded layers (3.04 Å interlayer distance) stabilize the structure but enable water-mediated proton transfer:

- Static Analysis : X-ray data reveal N–H⋯O (1.73–1.84 Å) and O–H⋯O bonds forming infinite chains .

- Dynamic Effects : Solid-state NMR detects water mobility, which lowers thermal stability and facilitates acid dissociation in biological systems .

- Reactivity : Water acts as a proton bridge, enhancing catalytic activity in polymerization (e.g., biodegradable polyester nucleation) .

Methodological Insight: Use dielectric spectroscopy to quantify water mobility and correlate with decomposition kinetics .

Q. Advanced: What challenges arise when classifying hydrates of orotic acid salts, and how can they be addressed?

Hydrate classification (e.g., isolated vs. channel-bound water) is complicated by polymorphism and dynamic disorder:

Magnesium orotate octahydrate : Combines Class 2 (channel-bound) and Class 3 (ion-associated) water, requiring multi-temperature PXRD and synchrotron radiation to resolve occupancy .

Lithium orotate : Use 1H-14N HMQC NMR to distinguish water environments via 14N quadrupolar coupling .

Crystal Structure Prediction (CSP) : Screen hydrate stability landscapes with DFT-MD simulations to identify metastable forms .

Q. Basic: What computational tools are essential for modeling this compound’s electronic structure?

Employ density functional theory (DFT) with GGA-PBE functionals for accurate exchange-correlation energy calculations .

- CASTEP/GIPAW : Simulate NMR chemical shifts and optimize hydrogen-bond geometries .

- PM3 semi-empirical methods : Model ligand-metal interactions (e.g., Cu(II)-orotate complexes) but validate with experimental IR/Raman .

Limitation: GGA functionals underestimate dispersion forces; include van der Waals corrections for layered structures .

Q. Advanced: How do thermal analysis and variable-temperature PXRD improve understanding of hydrate stability?

TGA-DSC and VT-PXRD reveal phase transitions and dehydration pathways:

This compound : Dehydrates at 120°C, forming an anhydrate with altered hydrogen bonding. VT-PXRD shows lattice contraction .

Magnesium orotate : Multi-step dehydration (40–200°C) correlates with channel-water loss, confirmed by in situ NMR .

Protocol: Use heating rates ≤2°C/min to resolve overlapping thermal events .

Q. Basic: What spectroscopic techniques are critical for characterizing orotic acid derivatives?

Propiedades

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQPEWDEAKTCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | orotic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Orotic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025814 | |

| Record name | Orotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polyethylene glycol tallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Orotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orotic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OROTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals | |

CAS No. |

65-86-1, 61791-00-2 | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orotic acid [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orotic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Orotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, tall-oil, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orotic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orotic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61H4T033E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OROTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orotic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OROTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.